1-(4-Chlorobenzyl)-1h-tetrazol-5-amine

Vue d'ensemble

Description

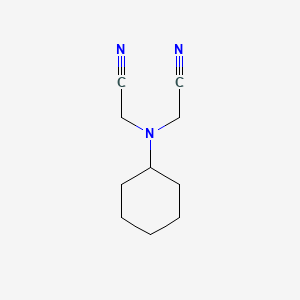

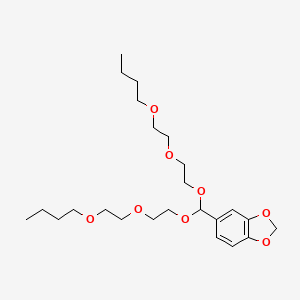

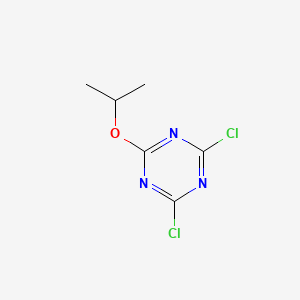

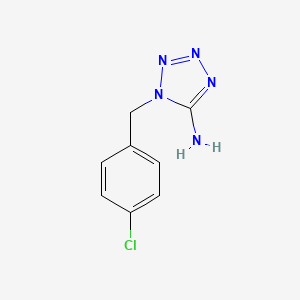

“1-(4-Chlorobenzyl)-1h-tetrazol-5-amine” is a compound that contains a tetrazole ring, which is a five-membered ring with four carbon atoms and one nitrogen atom, and an amine group attached to the 5-position of the tetrazole ring. The tetrazole ring is also attached to a benzyl group at the 1-position, which in turn is substituted with a chlorine atom .

Molecular Structure Analysis

The molecular structure of “1-(4-Chlorobenzyl)-1h-tetrazol-5-amine” would likely show the tetrazole ring and the benzyl group in a planar configuration due to the sp2 hybridization of these atoms. The chlorine atom on the benzyl group would be in the same plane as the benzyl group .Chemical Reactions Analysis

Tetrazoles can participate in various reactions such as cycloaddition reactions, and can act as a bioisostere for the carboxylic acid functional group . The chlorine atom on the benzyl group can be replaced by other groups through nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Chlorobenzyl)-1h-tetrazol-5-amine” would depend on the characteristics of the tetrazole and benzyl groups. For example, tetrazoles are generally stable under normal conditions but can decompose under acidic conditions or high temperatures .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

Tetrazole derivatives are crucial in medicinal chemistry due to their bioisosteric similarity to carboxylic acids and amides, offering metabolic stability and favorable physicochemical properties. This aspect has led to the incorporation of tetrazole units in several FDA-approved drugs. The significance of tetrazoles in drug design is highlighted by their ability to mimic functional groups, enhancing drug molecules' binding efficiency and stability (Neochoritis, Zhao, & Dömling, 2019). The study by Mittal and Awasthi (2019) further elaborates on the advancements in synthesizing 5-substituted 1H-tetrazoles, underscoring their pivotal role in developing clinical drugs like losartan, cefazolin, and alfentanil.

Materials Science

In the realm of materials science, tetrazole derivatives demonstrate promising applications due to their high nitrogen content. For instance, 1,5-diaminotetrazole-4N-oxide (SYX-9) emerges as a high-performing energetic material, showcasing impressive detonation velocities, which could revolutionize the development of explosives and propellants (Yocca, Zeller, Byrd, & Piercey, 2022). Additionally, tetrazole-based molecules are explored for their potential in nitrogen-rich gas generators, with certain derivatives showing high densities and positive heats of formation, indicating their utility in energetic applications (Srinivas, Ghule, & Muralidharan, 2014).

Mécanisme D'action

Target of Action

The primary targets of 1-(4-Chlorobenzyl)-1h-tetrazol-5-amine are the Beta-lactamase TEM enzymes found in Escherichia coli and Salmonella typhi . These enzymes are responsible for antibiotic resistance in these bacteria by hydrolyzing the beta-lactam ring of antibiotics, rendering them ineffective .

Orientations Futures

The future directions for the study of “1-(4-Chlorobenzyl)-1h-tetrazol-5-amine” could include further investigation into its synthesis, properties, and potential applications. For example, it could be studied for its potential use as a pharmaceutical compound, given the biological activity of many tetrazole-containing compounds .

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]tetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN5/c9-7-3-1-6(2-4-7)5-14-8(10)11-12-13-14/h1-4H,5H2,(H2,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEETZLWFCRIUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=NN=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353211 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31694-94-7 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.